2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
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Overview
Description
2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is an organic compound characterized by its unique chemical structure. It contains a difluorophenyl group, a methyl group, and an imidazolidinone ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile typically involves the reaction of 2,6-difluorobenzyl cyanide with appropriate reagents to form the desired imidazolidinone structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The imidazolidinone ring can also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylacetonitrile
- 2,6-Difluorobenzyl cyanide
- 2,4-Difluorophenylacetic acid
Uniqueness
2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and imidazolidinone moieties makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
IUPAC Name |
2-[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-12(9-7(13)3-2-4-8(9)14)10(18)17(6-5-15)11(19)16-12/h2-4H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSESENIQSOEPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC#N)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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